N-ethyl-2-benzofuran-1-amine
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Overview
Description
N-ethyl-2-benzofuran-1-amine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring this compound is characterized by the presence of an ethyl group attached to the nitrogen atom and an amine group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-benzofuran-1-amine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the dehydrative cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Amine Group: The amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-benzofuran-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-2-benzofuran-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities
Materials Science: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-ethyl-2-benzofuran-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-ethyl-2-benzofuran-1-amine can be compared with other benzofuran derivatives, such as:
2-benzofuran-1-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-methyl-2-benzofuran-1-amine: Contains a methyl group instead of an ethyl group, leading to differences in its pharmacokinetic properties.
2-benzofuran-1-carboxylic acid:
This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-ethyl-2-benzofuran-1-amine |
InChI |
InChI=1S/C10H11NO/c1-2-11-10-9-6-4-3-5-8(9)7-12-10/h3-7,11H,2H2,1H3 |
InChI Key |
NYYNOBCYEVDZQU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC=CC2=CO1 |
Origin of Product |
United States |
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